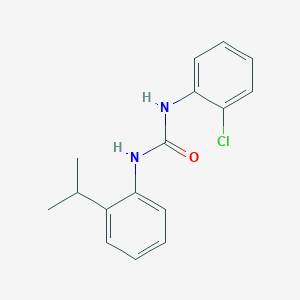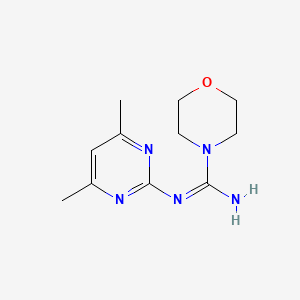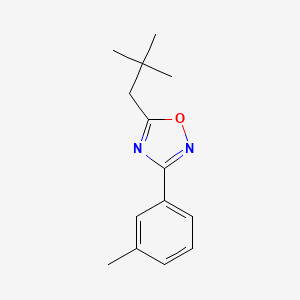![molecular formula C17H27N5O2 B5317916 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine, also known as P4MP, is a chemical compound that has recently gained attention in the field of scientific research. This compound is synthesized through a specific method and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.
作用机制
The mechanism of action of 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and signaling pathways. In the field of medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, this compound has been shown to regulate the expression of specific genes that are involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to increase the activity of specific enzymes that are involved in the metabolism of plant hormones such as gibberellins and auxins. It has also been shown to increase the uptake of nutrients such as nitrogen and phosphorus by plants.
实验室实验的优点和局限性
3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments. Another limitation is that this compound has not been extensively studied in humans, which limits its potential applications in medicine.
未来方向
There are several future directions for the study of 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine. In the field of medicine, future studies could focus on the development of this compound derivatives that have increased potency and selectivity for specific targets. In agriculture, future studies could focus on the optimization of this compound application methods and dosage to maximize crop yield and quality. In environmental science, future studies could focus on the development of this compound-based water treatment methods that are cost-effective and environmentally friendly. Overall, the study of this compound has the potential to lead to significant advancements in various fields of scientific research.
合成方法
The synthesis of 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1,4-dichlorobutane with morpholine, which leads to the formation of 3-propyl-4-morpholinobutan-1-ol. This intermediate is then reacted with pyrimidine-2-carboxylic acid to form 3-propyl-4-[(4-pyrimidin-2-yl)piperazin-1-yl]butan-1-ol. The final step involves the acetylation of the piperazine nitrogen with acetic anhydride, which leads to the formation of this compound.
科学研究应用
3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to increase the yield and quality of crops such as rice and wheat. In environmental science, this compound has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals from contaminated water.
属性
IUPAC Name |
1-(3-propylmorpholin-4-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-2-4-15-14-24-12-11-22(15)16(23)13-20-7-9-21(10-8-20)17-18-5-3-6-19-17/h3,5-6,15H,2,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWCEETZVVIUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)
![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)

![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)
![2-{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5317942.png)
